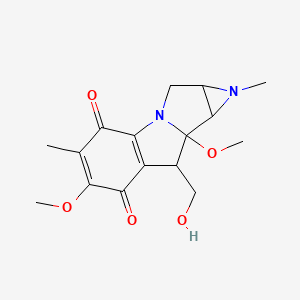
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid typically involves the reaction of 4-isopropoxybenzaldehyde with malononitrile in the presence of a base, followed by acid hydrolysis . The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction of the nitrile group to form amines
Substitution: Electrophilic aromatic substitution reactions on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Primary amines
Substitution: Halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(4-isopropoxyphenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The nitrile group and the aromatic ring play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)propionic Acid
- 2-Cyano-3-(4-ethoxyphenyl)propionic Acid
- 2-Cyano-3-(4-propoxyphenyl)propionic Acid
Uniqueness
2-Cyano-3-(4-isopropoxyphenyl)propionic Acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs .
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-cyano-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)17-12-5-3-10(4-6-12)7-11(8-14)13(15)16/h3-6,9,11H,7H2,1-2H3,(H,15,16) |
Clave InChI |
WIYCVOLJHYTLKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CC(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)
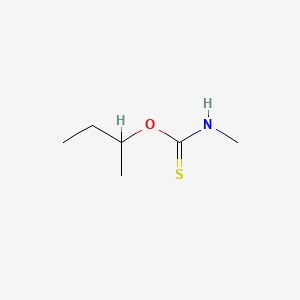
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
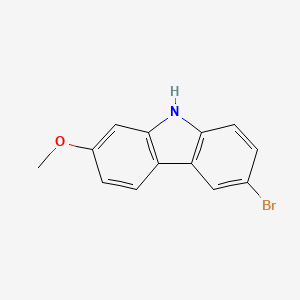
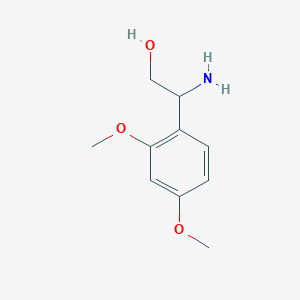

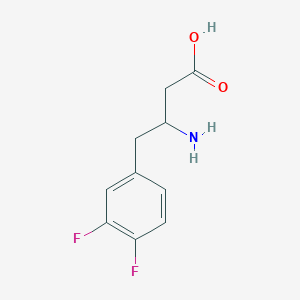

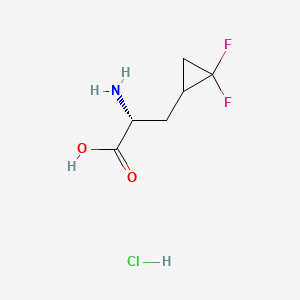

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
